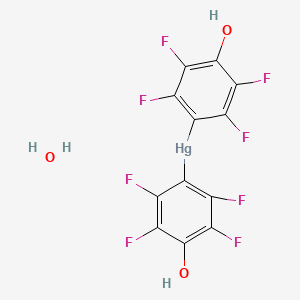
1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 3-methylbenzene (toluene) followed by the introduction of the hex-5-en-2-one moiety. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonylation process. The subsequent steps may involve the use of various reagents and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(3-Methylbenzene-1-sulfonyl)pent-4-en-2-one
- 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-3-one
Uniqueness
1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl and methyl groups on the benzene ring, as well as the presence of the hex-5-en-2-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
923001-98-3 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
1-(3-methylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-7-12(14)10-17(15,16)13-8-5-6-11(2)9-13/h3,5-6,8-9H,1,4,7,10H2,2H3 |
Clé InChI |
GHMIVHJIYXDBCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)CC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)

![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)



